molecular formula C30H22N2O4 B8203348 7,18-dipropyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

7,18-dipropyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Cat. No.: B8203348
M. Wt: 474.5 g/mol
InChI Key: GEIYCUVJOKJQPO-UHFFFAOYSA-N
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Description

2,9-Dipropyl-anthra2,1,9-def:6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone is a compound belonging to the class of perylenebis(dicarboximide) (PDI) derivatives. This compound is known for its electron-transporting properties and is used as an air-stable n-type semiconductor material in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dipropyl-anthra2,1,9-def:6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with n-propylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,9-Dipropyl-anthra2,1,9-def:6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perylene-3,4,9,10-tetracarboxylic acid derivatives, while reduction may produce partially reduced imides.

Scientific Research Applications

2,9-Dipropyl-anthra2,1,9-def:6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,9-Dipropyl-anthra2,1,9-def:6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone involves its ability to transport electrons efficiently. This is attributed to its conjugated structure, which allows for effective delocalization of electrons. The compound interacts with molecular targets such as electron-deficient materials in OFETs and OPVs, facilitating charge transfer and improving device performance .

Comparison with Similar Compounds

Similar Compounds

  • N,N′-Bis(3-pentyl)perylene-3,4,9,10-bis(dicarboximide)
  • N,N′-Dioctyl-3,4,9,10-perylenedicarboximide
  • N,N′-Dipentyl-3,4,9,10-perylenedicarboximide

Uniqueness

2,9-Dipropyl-anthra2,1,9-def:6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone is unique due to its specific propyl substituents, which enhance its solubility and processability compared to other PDI derivatives. This makes it particularly suitable for use in solution-processed organic electronic devices .

Properties

IUPAC Name

7,18-dipropyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O4/c1-3-13-31-27(33)19-9-5-15-17-7-11-21-26-22(30(36)32(14-4-2)29(21)35)12-8-18(24(17)26)16-6-10-20(28(31)34)25(19)23(15)16/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIYCUVJOKJQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59442-38-5
Record name 59442-38-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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